Product packaging for 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole(Cat. No.:)

7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No.: B2865648
M. Wt: 206.67 g/mol
InChI Key: PSLRQWHMXFDQNK-UHFFFAOYSA-N
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Description

7-Chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole (CAS 287384-61-6) is a tricyclic aromatic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This compound, with the molecular formula C11H11ClN2 and a molecular weight of 206.67, is a key synthetic intermediate for accessing the pyrazino[1,2-a]indole pharmacophore . Research into this class of compounds has revealed substantial potential, particularly in the field of neuropharmacology. Pyrazino[1,2-a]indole derivatives have been identified as potent ligands for various central nervous system receptors . Specifically, structurally related analogs have demonstrated high affinity and selectivity as partial agonists at the 5HT2C receptor, a prominent target for treating neuropsychiatric disorders such as obsessive-compulsive disorder, panic anxiety, and depression . Other derivatives have shown remarkable activity as selective ligands for I2 imidazoline receptors and as high-affinity agents for melatonin MT1 and MT2 receptors, underscoring the versatility of this core structure in neuroscience research . The synthetic approaches to this family of compounds often involve cyclization strategies using functionalized indole precursors, enabling the production of a diverse array of substituted analogs for structure-activity relationship studies . As a 3,4-dihydropyrazino[1,2-a]indole, this chlorinated compound offers functional diversity for further chemical exploration and is intended for research applications only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2 B2865648 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-2-1-8-5-10-7-13-3-4-14(10)11(8)6-9/h1-2,5-6,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLRQWHMXFDQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=C(C=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazino 1,2 a Indole Derivatives and Analogues

General Strategies for Pyrazino[1,2-a]indole (B3349936) Core Construction

The construction of the pyrazino[1,2-a]indole nucleus is primarily achieved by cyclizing an indole (B1671886) precursor that has various functional groups (such as formyl, keto, imino, or nitrile) at the C2 position with a nucleophile attached to the indole nitrogen atom, thereby forming the pyrazine (B50134) C-ring. A variety of synthetic strategies, including cyclization reactions, multicomponent reactions, and tandem sequences, have been developed for this purpose.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the pyrazino[1,2-a]indole core. These can be broadly categorized into metal-catalyzed and metal-free approaches.

Transition metals like palladium, gold, and copper have been effectively used to catalyze the intramolecular cyclization reactions leading to pyrazino[1,2-a]indole derivatives. For instance, palladium-catalyzed reactions have been employed in the synthesis of this heterocyclic system. Gold catalysts, such as AuCl3, are known to activate alkyne triple bonds, facilitating nucleophilic attack by an amide group to form the pyrazinone ring. Copper(I) catalysis has been utilized in the atom-economic and selective hydroamination-cyclization of alkynyl-tethered quinazolinones to prepare indole-fused pyrazino[1,2-a]quinazolinones with good to excellent yields.

CatalystSubstrate TypeReaction TypeYield (%)
Palladium2-alkynylanilinesCyclizationGood
Gold (AuCl3)N-propargylamidolindoleCyclizationNot specified
Copper (I)Alkynyl-tethered quinazolinonesHydroamination-cyclization39-99

Table 1: Examples of Metal-Catalyzed Cyclization Reactions for Pyrazino[1,2-a]indole Analogs.

A plausible metal-free approach to synthesizing the 7-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole would involve the intramolecular cyclization of a precursor like N-(2-aminoethyl)-5-chloro-1H-indole.

ConditionsSubstrate TypeReaction TypeYield (%)
Ammonia in MeOH2-carbonyl-1-propargylindolesIntramolecular cyclizationNot specified
Microwave irradiation2-carbonyl-1-propargylindolesIntramolecular cyclizationImproved yields

Table 2: Examples of Metal-Free Cyclization Methodologies.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Indole derivatives are frequently used as components in MCRs to generate complex heterocyclic systems. nih.gov While a specific MCR for the direct synthesis of 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is not extensively documented, the general principles of MCRs can be applied. For instance, a condensation reaction involving a substituted indole, an aldehyde, and an amine component could potentially construct the pyrazino[1,2-a]indole core.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex molecules like pyrazino[1,2-a]indoles. An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles under catalyst- and additive-free conditions, showcasing the potential of cascade cyclizations. sigmaaldrich.com

Synthesis of Chloro-Substituted Indole Precursors and Intermediates

The synthesis of the target compound, this compound, necessitates the preparation of appropriately chloro-substituted indole precursors. The chlorine substituent is on the benzene (B151609) ring portion of the indole nucleus.

A key precursor for the synthesis of the target molecule is 5-chloro-1H-indole. This can be synthesized through various methods, including the nitration of indoline (B122111) followed by further transformations. sgkgdcvinukonda.ac.in From 5-chloro-1H-indole, further functionalization is required to introduce the necessary side chain for the subsequent cyclization to form the pyrazine ring.

One common strategy involves the N-alkylation of the indole with a suitable two-carbon unit bearing a leaving group and a protected amine. For example, reacting 5-chloro-1H-indole with 2-chloroethylamine (B1212225) hydrochloride under basic conditions can yield 1-(2-aminoethyl)-5-chloro-1H-indole.

Alternatively, functionalization at the C2 position of the indole ring is a viable strategy. For instance, 5-chloro-1H-indole-2-carboxylic acid can be coupled with amines to form carboxamides. sgkgdcvinukonda.ac.in Another key intermediate, 5-chloro-1H-indole-3-carbaldehyde, can be synthesized from 4-chloro-2-methyl-aniline through a Vilsmeier-Haack reaction. This aldehyde can then undergo reductive amination to introduce the N-(2-aminoethyl) side chain.

Precursor/IntermediateSynthetic MethodStarting Material
5-chloro-1H-indoleNitration of indolineIndoline
1-(2-aminoethyl)-5-chloro-1H-indoleN-alkylation5-chloro-1H-indole and 2-chloroethylamine hydrochloride
5-chloro-1H-indole-2-carboxamidesAmide coupling5-chloro-1H-indole-2-carboxylic acid and an amine
5-chloro-1H-indole-3-carbaldehydeVilsmeier-Haack reaction4-chloro-2-methyl-aniline

Table 3: Synthesis of Key Chloro-Substituted Indole Precursors.

Targeted Synthesis of Halogenated Pyrazino[1,2-a]indole Derivatives (e.g., this compound)

The synthesis of halogenated pyrazino[1,2-a]indoles, such as the 7-chloro derivative, typically proceeds by constructing the pyrazino ring onto a pre-halogenated indole precursor. A common and effective strategy involves the N-alkylation of a substituted indole followed by intramolecular cyclization.

A representative synthetic pathway begins with a commercially available or synthesized halogenated indole, for instance, 6-chloro-1H-indole. The synthesis of the target compound, 7-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole, can be conceptualized through a multi-step sequence. First, the 6-chloro-1H-indole undergoes N-alkylation with a suitable two-carbon synthon, such as 2-chloroethylamine hydrochloride. This reaction is typically carried out in a solvent like acetonitrile (B52724) (CH3CN) under reflux conditions, facilitated by a base (e.g., NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to yield the intermediate N-(2-aminoethyl)-6-chloro-1H-indole.

The subsequent and final step is the intramolecular cyclization to form the pyrazino ring. This can be achieved through various methods, including the Pictet-Spengler reaction. sgkgdcvinukonda.ac.innih.gov In this approach, the aminoethyl-indole intermediate is condensed with an aldehyde, typically formaldehyde, under acidic conditions. The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution onto the electron-rich indole nucleus to form the new six-membered pyrazino ring, yielding the final tetrahydropyrazino[1,2-a]indole structure. sgkgdcvinukonda.ac.innih.gov Alternative methods for cyclization have also been explored for related structures, which could be adapted for this synthesis. researchgate.net

This general methodology allows for the introduction of various substituents on both the indole and pyrazino rings, making it a versatile approach for creating a library of halogenated derivatives for further study. researchgate.net

Analytical Techniques for Synthetic Product Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

The structural elucidation and confirmation of synthesized products like this compound are critically dependent on modern analytical techniques. The most powerful and commonly employed methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are essential for unambiguous structure determination.

¹H NMR Spectroscopy: This technique identifies the chemical environment of each proton in the molecule. For the pyrazino[1,2-a]indole core, characteristic signals are expected for the aromatic protons on the indole ring and the aliphatic protons of the tetrahydropyrazine (B3061110) ring. The presence of the chlorine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons (H-6 and H-8) due to its electronic effects. The coupling patterns (splitting) between adjacent protons provide crucial information about their connectivity. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals, respectively. nih.gov

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound would show distinct signals for the aliphatic carbons of the pyrazine ring and the aromatic carbons of the indole moiety. The carbon atom directly bonded to the chlorine (C-7) would exhibit a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts Note: These are predicted values based on the parent scaffold and known substituent effects. Actual values may vary.

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-1 ~3.5 - 3.8 Triplet
H-2 ~3.2 - 3.5 Triplet
H-4 ~4.1 - 4.4 Singlet
H-6 ~7.0 - 7.2 Doublet of Doublets
H-8 ~7.3 - 7.5 Doublet

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can provide information about its elemental composition and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₁₁H₁₁ClN₂, the expected exact mass would be calculated and compared to the experimental value to confirm the composition. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would provide definitive evidence for the presence of a single chlorine atom in the molecule.

Electron Impact (EI) or Electrospray Ionization (ESI): These are common ionization methods. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern can offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.

Interactive Data Table: Expected Mass Spectrometry Data

Data Type Expected Value for C₁₁H₁₁ClN₂
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Exact Mass [M+H]⁺ (for HRMS) 207.0684

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, confirming its identity and purity.

Reaction Mechanisms and Mechanistic Insights into Pyrazino 1,2 a Indole Transformations

Detailed Mechanistic Pathways of Pyrazino[1,2-a]indole (B3349936) Ring Formation

The construction of the pyrazino[1,2-a]indole nucleus is typically achieved through intramolecular cyclization, where a pre-formed indole (B1671886) core is appended with a pyrazine (B50134) ring.

One common mechanistic approach involves the intramolecular cyclization of an indole derivative functionalized at the N1 and C2 positions. For instance, an N1-substituted ethylamine (B1201723) on an indole with a suitable electrophilic group at the C2 position can undergo cyclization to form the pyrazine ring. A classic example is the Pictet-Spengler reaction, which has been adapted for the synthesis of tetrahydropyrazino[1,2-a]indoles. This reaction proceeds through the acid-catalyzed condensation of a tryptamine (B22526) equivalent with an aldehyde or ketone to form a spiroindolenine intermediate, which then rearranges to the final product.

Another powerful method is the Ugi multi-component reaction followed by intramolecular N-alkylation . This approach allows for the rapid assembly of complex pyrazinoindolones from simple starting materials. semanticscholar.orgnih.gov The reaction typically involves an aldehyde, an amine, a carboxylic acid (often an indole-2-carboxylic acid), and an isocyanide. The initial Ugi reaction forms a bis-amide intermediate. Subsequent base-mediated intramolecular N-alkylation of the indole nitrogen onto an adjacent electrophilic center leads to the formation of the pyrazino[1,2-a]indolone ring system. A plausible mechanism for this cyclization involves the formation of a carbanionic intermediate, which then undergoes a 6-endo-trig cyclization. semanticscholar.org

Metal-catalyzed reactions also play a crucial role in the formation of the pyrazino[1,2-a]indole ring. For example, gold-catalyzed intramolecular hydroamination of N-propargyl-2-aminoindoles provides an efficient route to dihydropyrazino[1,2-a]indoles. encyclopedia.pub Similarly, rhodium-catalyzed reactions of N-sulfonyltriazoles with imidazolines can yield hexahydropyrazino[1,2-a]indoles, which can be subsequently rearranged to the tetrahydropyrazino[1,2-a]indole scaffold. encyclopedia.pub

The following table summarizes various mechanistic pathways for the formation of the pyrazino[1,2-a]indole ring system.

Reaction TypeKey IntermediatesCatalyst/ReagentProduct Type
Pictet-Spengler ReactionSpiroindolenineAcid (e.g., BF3-OEt2)Tetrahydropyrazino[1,2-a]indoles
Ugi/N-AlkylationBis-amideBase (e.g., Na2CO3)Pyrazino[1,2-a]indolones
Intramolecular Hydroamination-Gold catalystDihydropyrazino[1,2-a]indoles
Rhodium Catalysis-Rhodium catalystHexahydropyrazino[1,2-a]indoles

Regioselectivity and Stereoselectivity in Pyrazino[1,2-a]indole Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole, as the biological activity of such compounds is often dependent on their specific three-dimensional structure.

Regioselectivity in the context of pyrazino[1,2-a]indole synthesis often pertains to the selective functionalization of the indole or pyrazine ring. For instance, in the synthesis of substituted pyrazinoindolones via the Ugi/N-alkylation sequence, the regioselectivity is highly controlled, leading specifically to the formation of the 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives. semanticscholar.orgnih.gov The inherent reactivity of the starting materials and the reaction conditions guide the formation of the desired regioisomer.

The enzymatic chlorination of tryptophan to 7-chlorotryptophan, a precursor to some natural products, provides a beautiful example of regioselectivity. The enzyme, tryptophan 7-halogenase, specifically directs the chlorination to the C7 position of the indole ring. nih.govresearchgate.net Mechanistic studies suggest that the enzyme positions the substrate and the chlorinating agent (hypochlorous acid) in a way that favors electrophilic attack at the C7 carbon. nih.govresearchgate.net This enzymatic approach could, in principle, be a route to selectively chlorinated precursors for the synthesis of this compound.

Stereoselectivity is a critical consideration when chiral centers are present in the molecule. Diastereoselective and enantioselective syntheses of pyrazino[1,2-a]indole derivatives have been developed. For example, the synthesis of novel pyrazinoindolones has been shown to be highly diastereoselective. semanticscholar.orgnih.gov The stereochemical outcome is often influenced by the substrate, the catalyst, and the reaction conditions. Chiral auxiliaries or catalysts can be employed to induce enantioselectivity.

The following table provides examples of regioselective and stereoselective syntheses within the pyrazino[1,2-a]indole class.

ReactionSelectivityKey Factors
Ugi/N-AlkylationHigh Regioselectivity and DiastereoselectivitySubstrate structure, base-mediated cyclization
Enzymatic ChlorinationHigh Regioselectivity (C7 of indole)Enzyme active site geometry
Pictet-Spengler ReactionCan be EnantioselectiveChiral catalysts or auxiliaries

Chemical Transformations of the Indole and Pyrazine Moieties within the Fused System

Once the this compound scaffold is formed, both the indole and the pyrazine moieties can undergo further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The indole moiety , being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. However, the reactivity of the indole ring in the fused system might be different from that of a simple indole due to the electronic effects of the fused pyrazine ring. Common transformations could include further halogenation, nitration, or Friedel-Crafts reactions, although the regioselectivity of these reactions on the fused system would need to be determined. The nitrogen of the indole is part of the fused system and is generally not available for direct alkylation or acylation without disrupting the aromaticity of the indole part of the molecule.

The pyrazine moiety in the 1H,2H,3H,4H-pyrazino[1,2-a]indole is a saturated piperazine (B1678402) ring. The secondary amine in the piperazine ring is a key site for functionalization. It can be acylated, alkylated, or sulfonylated to introduce a variety of substituents. These transformations can significantly alter the physicochemical and biological properties of the parent molecule. For example, acylation with different acid chlorides or anhydrides can be used to introduce amide functionalities. Reductive amination with aldehydes or ketones can be employed to introduce N-alkyl groups.

The following table outlines potential chemical transformations for the indole and pyrazine moieties within the fused pyrazino[1,2-a]indole system.

MoietyReaction TypePotential ReagentsExpected Product
IndoleElectrophilic Aromatic SubstitutionHalogenating agents (e.g., NBS), Nitrating agents (e.g., HNO3/H2SO4)Further substituted indole ring
Pyrazine (Piperazine ring)N-AcylationAcid chlorides, AnhydridesN-Acyl derivative
Pyrazine (Piperazine ring)N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesN-Alkyl derivative
Pyrazine (Piperazine ring)N-SulfonylationSulfonyl chloridesN-Sulfonyl derivative

Structure Activity Relationship Sar Studies of 7 Chloro 1h,2h,3h,4h Pyrazino 1,2 a Indole and Its Analogues

Influence of Chlorine Substitution on the Pyrazino[1,2-a]indole (B3349936) Scaffold

The introduction of a chlorine atom onto the pyrazino[1,2-a]indole framework significantly influences the compound's biological efficacy. The chlorine substituent's effects are attributed to its unique combination of steric and electronic properties, including its size, electronegativity, and ability to enhance lipophilicity. These modifications can profoundly impact a molecule's ability to cross cellular membranes, bind to target proteins, and resist metabolic degradation.

In studies of pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives designed as antiviral agents, the effect of halogen substitution on the indole (B1671886) ring has been systematically evaluated. For instance, a comparative study of analogues with hydrogen, fluorine, and chlorine at position 8 of the indole ring revealed distinct activity profiles. The 8-chloro-substituted derivative, in particular, demonstrated high potency against certain viral targets. ajol.info Specifically, an 8-chloro substituted methyl-indole diketopiperazine analogue (compound 78) was identified as a potent agent against Yellow Fever Virus (YFV), also showing activity against Hepatitis C virus (HCV) in the low micromolar range. ajol.info

The positive influence of chlorine can be attributed to several factors. Its electron-withdrawing nature can alter the electronic density of the aromatic system, potentially enhancing interactions with biological targets. Furthermore, the introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can improve its passage through lipid-rich cell membranes to reach intracellular targets. mdpi.com This principle is a cornerstone of medicinal chemistry, where halogenation is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov While the specific interactions for the 7-chloro isomer are a subject of ongoing investigation, the broader SAR data underscores the strategic importance of chlorination on the pyrazino[1,2-a]indole scaffold for enhancing biological activity. ajol.infomdpi.com

Positional Isomerism and Substituent Effects on Molecular Recognition

The biological activity of pyrazino[1,2-a]indole derivatives is highly sensitive to the placement and nature of substituents on the tricyclic core. Changes in substituent position can dramatically alter the molecule's shape, electronic distribution, and hydrogen bonding capacity, thereby affecting its interaction with specific biological targets.

Research on antiviral pyrazino[1,2-a]indole-1,3(2H,4H)-diones highlights the critical role of substituent placement on the indole moiety. A key finding was that the most favorable substitution for activity against HCV was a nitro group at position 6 of the indole ring (conferring an EC50 of 1.6 μM). ajol.info In contrast, for activity against YFV, an 8-chloro substitution proved to be the most effective. ajol.info This demonstrates that different viral targets may have distinct structural requirements for optimal binding within the same compound class.

The table below summarizes the effect of different substituents and their positions on the antiviral activity of pyrazino[1,2-a]indole-1,3(2H,4H)-dione analogues. ajol.info

Compound AnalogueIndole Ring SubstitutionTarget VirusObserved Activity
Nitro-substituted analogue (Compound 36)6-NO₂HCVMost favorable substitution, EC50 = 1.6 μM
Amino-substituted analogue (Compound 38)6-NH₂DENVModerate activity
Chloro-substituted analogue (Compound 78)8-ClYFVHighest potency (EC50 = 6.57 μM) and selectivity
Fluoro-substituted analogue8-FHCVModifications were detrimental to activity compared to hydroxyl counterparts
Unsubstituted analogue8-HHCVModifications were detrimental to activity compared to hydroxyl counterparts

Impact of N-Substituents on Activity Profiles

Modification at the nitrogen atoms within the pyrazine (B50134) ring is another critical aspect of the SAR of this scaffold. Introducing substituents on the nitrogen can alter the compound's polarity, size, and conformational flexibility, which in turn influences its biological activity.

In the context of antiviral pyrazino[1,2-a]indole-1,3(2H,4H)-diones, modifications to the imidic nitrogen (position 2) were explored. Replacing a hydroxyl group with larger, more flexible moieties like carboxylic acid (-CH₂COOH) or acetohydroxamic acid (-CH₂CONHOH) was found to be detrimental to antiviral activity. ajol.info This suggests that the size and specific chemical nature of the N-substituent are crucial, and that larger groups may introduce steric hindrance that prevents optimal binding to the target enzyme. ajol.info

Conversely, in another study focusing on antibacterial properties of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, it was noted that the presence of substituents on the nitrogen atom of the pyrazine ring appeared to be deleterious for satisfactory antibacterial activity. encyclopedia.pub The research suggested that a free NH group within the pyrazine ring might be a key feature for the observed antibacterial effects. sgkgdcvinukonda.ac.in This highlights how the impact of N-substitution can be highly dependent on the specific biological target and therapeutic area.

Significance of Ring Saturation and Aromaticity for Biological Activity

The degree of saturation within the pyrazine ring of the pyrazino[1,2-a]indole system is a fundamental determinant of its biological properties. The transition from a fully aromatic, planar pyrazinoindole to a saturated, non-planar 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) dramatically changes the molecule's three-dimensional geometry and flexibility.

Reviews of this compound class have noted that the synthesis and study of derivatives with a saturated C-ring (the pyrazine ring) have been more extensive than their aromatic counterparts. mdpi.com This is largely because the saturated tetrahydropyrazino[1,2-a]indoles have often demonstrated superior efficacy in medicinal chemistry applications. mdpi.com The saturated scaffold provides greater functional diversity and allows for specific stereochemical arrangements (diastereoselective access), which are crucial for precise interactions with chiral biological targets like enzymes and receptors. mdpi.com

The fully saturated 1H,2H,3H,4H-pyrazino[1,2-a]indole core provides a flexible, three-dimensional structure. In contrast, a fully aromatic or partially unsaturated system (like a pyrazinoindol-1-one) imposes more rigidity and planarity. This structural difference dictates the types of targets the molecules can effectively bind to. For example, the flexible saturated ring may be better suited to fit into a deep, non-planar binding pocket of a receptor, whereas a more planar, aromatic system might be favored for intercalating with DNA or binding to flatter surfaces on a target protein. The broad biological activities reported for tetrahydropyrazino[1,2-a]indoles, including antibacterial and receptor-binding properties, underscore the therapeutic potential of this saturated heterocyclic system. researchgate.netnih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of the 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole molecule is intrinsically linked to its biological activity. The saturated pyrazine ring is not planar and can adopt various low-energy conformations, such as chair, boat, or twist-boat forms. The specific conformation preferred by the molecule, and its ability to flexibly adapt to the geometry of a biological target's binding site, are key to its efficacy.

While direct X-ray crystallographic data for this compound is not widely available, studies on related structures provide significant insights. Analysis of precursor molecules, such as arylmethylenepiperazine-2,5-diones used to synthesize the pyrazino[1,2-a]indole core, has shown through 2D NMR experiments that the molecules are not planar and exist in a stable, skewed conformation. ajol.info This inherent non-planarity is a foundational feature of the saturated heterocyclic system.

Furthermore, crystallographic studies on the related, but structurally distinct, pyrazino[2,1-b]quinazoline-3,6-dione scaffold, which also contains a six-membered piperazine-like ring, have confirmed that this ring adopts a boat conformation. mdpi.com In this arrangement, substituents can occupy distinct spatial positions (flagpole, bowsprit, or equatorial), which directly impacts how the molecule presents its functional groups for interaction with a target. mdpi.com It is highly probable that the saturated pyrazine ring in 1H,2H,3H,4H-pyrazino[1,2-a]indole also adopts a non-planar conformation, likely a skewed or boat-like structure, which dictates the spatial orientation of any substituents on the indole or pyrazine rings. This specific 3D arrangement is a critical factor for molecular recognition and the resulting bioactivity.

Molecular Interactions and Mechanistic Investigations of 7 Chloro 1h,2h,3h,4h Pyrazino 1,2 a Indole Derivatives in Vitro Focus

Identification of Putative Molecular Targets (In Vitro)

In vitro studies have been instrumental in identifying the molecular targets through which 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole derivatives exert their biological effects. These investigations have centered on enzyme inhibition and receptor binding profiles.

Derivatives of the pyrazino[1,2-a]indole (B3349936) core have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Protein Kinases: Several studies have highlighted the potential of pyrazino[1,2-a]indol-1(2H)-ones as inhibitors of protein kinases, which are crucial regulators of cellular processes. A series of these derivatives were reported as antiproliferative agents targeting Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, a mutated kinase found in many cancers. mdpi.com One derivative, referred to as compound VI in a 2023 study, demonstrated significant inhibitory activity against EGFR with an IC₅₀ value of 0.08 µM and moderate inhibition of BRAFV600E with an IC₅₀ of 0.15 µM. mdpi.com Another related compound (V) also inhibited both EGFR and BRAFV600E with IC₅₀ values of 1.7 µM and 0.1 µM, respectively. mdpi.com Furthermore, the broader azaindole framework, a bioisostere of the indole (B1671886) system, is recognized as a privileged structure for designing kinase inhibitors, with compounds targeting a wide range of kinases including IKK2 and C-Met kinase. nih.govdepositolegale.it

Aromatase and iNOS: The pyrazino[1,2-a]indol-1(2H)-one scaffold has also been investigated for its ability to inhibit aromatase, a key enzyme in estrogen biosynthesis and a target for hormone-sensitive breast cancer. nih.gov In one study, various derivatives were synthesized and tested for aromatase inhibitory activity. nih.gov A related study on pyrrole-indole hybrids found that a single chloro-substituted derivative potently inhibited aromatase with an IC₅₀ of 1.8 µM, while an ester derivative showed even greater potency with an IC₅₀ of 18 nM. rsc.orgnih.gov The most potent aromatase inhibitors from the pyrazino[1,2-a]indol-1(2H)-one series were subsequently selected for evaluation against inducible nitric oxide synthase (iNOS), another enzyme implicated in tumor biology. nih.gov

Compound ClassTarget EnzymeIC₅₀ (µM)Source
Pyrazino[1,2-a]indol-1(2H)-one (Compound VI)EGFR0.08 mdpi.com
Pyrazino[1,2-a]indol-1(2H)-one (Compound VI)BRAFV600E0.15 mdpi.com
Pyrazino[1,2-a]indol-1(2H)-one (Compound V)EGFR1.7 mdpi.com
Pyrazino[1,2-a]indol-1(2H)-one (Compound V)BRAFV600E0.1 mdpi.com
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Derivative 3h)Aromatase1.8 rsc.orgnih.gov
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Derivative 3k)Aromatase0.018 rsc.orgnih.gov

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The structural similarity of the indole nucleus to endogenous ligands has prompted investigations into the receptor binding profiles of pyrazino[1,2-a]indole derivatives.

Serotonin Receptors: Certain pyrazino[1,2-a]indole derivatives have been identified as partial agonists at the 5-HT receptor, indicating their potential to modulate serotonergic neurotransmission. researchgate.net

Melatonin (B1676174) Receptors: A series of 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) analogues were synthesized and evaluated for their binding affinity at the MT₁ and MT₂ subtypes of melatonin receptors. nih.gov Specific compounds within this series demonstrated high, non-selective affinity for both receptor subtypes, with Kᵢ values ranging from 7-11 nM. nih.gov One compound in particular, 20d, showed the highest binding affinity for the MT₂ receptor (Kᵢ = 2 nM) and acted as an MT₂ antagonist while being an MT₁ agonist. nih.gov

Adenosine (B11128) Receptors: In a research program aimed at discovering allosteric modulators for the A₁ adenosine receptor (A1AR), pyrazino[1,2-a]indole derivatives were synthesized. mdpi.com These compounds were evaluated in a functional assay for their capacity to inhibit forskolin-stimulated cAMP production in cells expressing the human A₁ receptor. The derivatives were found to be significantly more active than the reference compound, with the 8-fluoro substituted pyrazinoindole inhibiting cAMP production by 69%. mdpi.com These compounds also significantly inhibited antagonist binding at hA1AR, hA2AR, and hA3AR receptors. mdpi.com

Compound ClassTarget ReceptorBinding Affinity (Kᵢ, nM)Functional ActivitySource
Tetrahydropyrazino[1,2-a]indole (12b)MT₁11Little Intrinsic Activity nih.gov
Tetrahydropyrazino[1,2-a]indole (12b)MT₂10No Intrinsic Activity nih.gov
Tetrahydropyrazino[1,2-a]indole (12c)MT₁7Not specified nih.gov
Tetrahydropyrazino[1,2-a]indole (12c)MT₂7Not specified nih.gov
Tetrahydropyrazino[1,2-a]indole (20d)MT₁16Agonist (IC₅₀=112 pM) nih.gov
Tetrahydropyrazino[1,2-a]indole (20d)MT₂2Antagonist nih.gov
8-Fluoro-pyrazino[1,2-a]indole (46a)A₁ Adenosine ReceptorNot specifiedInhibited cAMP by 69% mdpi.com

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Cellular Mechanisms of Action (In Vitro)

Building on the identified molecular targets, in vitro cellular assays have elucidated the mechanisms through which these compounds affect cell viability and proliferation, as well as their ability to combat infectious agents.

Derivatives based on the pyrazino[1,2-a]indole and related indole scaffolds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. A series of newly synthesized indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, structurally related to the pyrazino[1,2-a]indole core, showed potent antiproliferative effects against epithelial (A-549), breast (MCF-7), pancreas (Panc-1), and colon (HT-29) cancer cell lines. nih.gov Several of these compounds exhibited GI₅₀ values ranging from 29 nM to 47 nM, comparable to the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.gov Similarly, pyrazino[1,2-a]indol-1(2H)-ones have been reported as effective antiproliferative agents, with one derivative showing a GI₅₀ value of 1.107 µM against four cancer cell lines. mdpi.com The antiproliferative activity is often linked to the inhibition of key signaling proteins like EGFR, as discussed previously. mdpi.comnih.gov

Compound ClassCell LineGI₅₀ (nM)Source
Indole-2-carboxamide (5c, 5d, 5f, 5g)Multiple29 - 47 nih.gov
Pyrido[3,4-b]indol-1-one (6e, 6f)Multiple29 - 47 nih.gov
Erlotinib (Reference)Multiple33 nih.gov
Pyrazino[1,2-a]indol-1(2H)-one (Compound VI)Multiple1107 mdpi.com

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In addition to antiproliferative effects, these compounds have been explored for their potential to combat infectious diseases, particularly bacterial infections.

Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing mild to moderate activity. sgkgdcvinukonda.ac.in Certain derivatives were found to be potent broad-spectrum agents against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Streptomyces thermonitrificans, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 7.50 to 60.00 µ g/disc . sgkgdcvinukonda.ac.in

Efflux Pump Inhibition: Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting drugs out of the cell. nih.gov There is evidence that indole derivatives may function as inhibitors of the AcrAB-TolC multidrug resistance efflux pump in E. coli. nih.gov Studies on structurally related pyrazino[2,1-b]quinazoline-3,6-diones, which also contain an indole moiety, suggested that some compounds could potentially inhibit bacterial efflux pumps based on ethidium (B1194527) bromide accumulation assays. nih.gov

Antibiofilm Activity: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.com The simple precursor, 7-chloroindole (B1661978), has demonstrated effective antibiofilm properties against the food-borne pathogen Vibrio parahaemolyticus. frontiersin.org At concentrations that did not affect planktonic cell growth, 7-chloroindole significantly reduced biofilm surface coverage and biomass. frontiersin.org Its MIC against V. parahaemolyticus was 200 µg/mL. frontiersin.org The presence of the chlorine atom in the indole moiety is suggested to be responsible for this enhanced antibacterial and antibiofilm activity. frontiersin.org Efflux pumps have also been implicated in the formation of biofilms, suggesting a potential link between these two anti-infectious mechanisms. nih.gov

Compound/ClassOrganismActivity TypeMeasurementSource
Substituted tetrahydropyrazino[1,2-a]indolesS. aureus, S. typhi, P. aeruginosa, E. coliAntibacterialMIC: 7.50-60.00 µ g/disc sgkgdcvinukonda.ac.in
7-chloroindoleVibrio parahaemolyticusAntibacterialMIC: 200 µg/mL frontiersin.org
7-chloroindoleVibrio parahaemolyticusAntibiofilmDrastically reduced biomass frontiersin.org
Indole derivatives (general)E. coliEfflux Pump InhibitionPotential AcrAB-TolC inhibitors nih.gov

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In Vitro Anti-infectious Mechanisms

Antiviral Replication Inhibition

Recent in vitro research has highlighted the potential of pyrazino[1,2-a]indole derivatives as inhibitors of viral replication, particularly against viruses of the Flaviviridae family, which includes significant human pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV). mdpi.comnih.gov These studies have focused on derivatives of the pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold, which are designed to act as metal-chelating inhibitors targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov The RdRp is a crucial enzyme for the replication of RNA viruses, and its catalytic activity is dependent on the presence of divalent metal ions in its active site. researchgate.net

A series of these compounds, featuring various substitutions on the indole core, were evaluated for their antiviral potency using stable replicon cell lines. nih.gov Among these, chloro-substituted derivatives have been investigated. Specifically, an 8-chloro-substituted derivative, compound 78 , demonstrated notable efficacy, particularly against YFV. mdpi.com This compound, which also features a methyl substitution at position 4 of the diketopiperazine ring, showed the highest potency against YFV in its series, with a half-maximal effective concentration (EC₅₀) of 6.57 µM and a selectivity index (SI) of 15.22. mdpi.com Compound 78 also exhibited activity against HCV genotype 1b in the low micromolar range. mdpi.com

Another chloro-substituted analogue, compound 30 , which has a chlorine substitution at position 8 of the indole ring, was also evaluated. mdpi.com However, modifications that increased the flexibility of the metal-chelating moiety in compound 30 were found to be detrimental to its antiviral activity when compared to its hydroxyl counterparts. mdpi.com The proposed mechanism of action for these pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives is the inhibition of the viral RdRp, an enzyme well-conserved among the Flaviviridae. nih.gov This is supported by the identification of a resistance mutation (T181I) in the NS5B protein (the HCV RdRp) in response to treatment with a related compound. nih.gov

The antiviral activities of selected pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives are summarized in the table below.

CompoundSubstitutionVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
78 8-chloro, 4-methylYFV6.57>10015.22
30 8-chloroHCV GT 1b9.4125.713.4
6 8-hydrogenYFV57.55>200>3.47
66 8-hydrogen, 4-methylYFV26.55>100>3.77

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀). (Data sourced from Giannakopoulou et al., 2024) mdpi.com

Computational Chemistry and Molecular Modeling Applications in Pyrazino 1,2 a Indole Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

Prediction of Binding Modes and Affinities

Predicting the binding mode and affinity of a ligand helps in estimating its potential efficacy. Molecular docking simulations can generate various possible binding poses of a ligand and score them based on predicted binding energy. Although this has been performed for other pyrazino[1,2-a]indole (B3349936) derivatives, specific data predicting the binding modes and affinities for this compound is not present in the available literature. Such a study would be valuable in comparing its potential activity against various biological targets with that of other derivatives.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex. While MD simulations have been employed to study the conformational dynamics of various indole (B1671886) derivatives and their interactions with proteins, specific studies on the conformational stability of this compound are not documented in the searched scientific literature. Such simulations would be instrumental in validating docking results and understanding the dynamic behavior of the compound within a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While QSAR studies have been conducted on broader classes of pyrazinoindole derivatives, such as octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles, to understand their neuroleptic activity, a specific QSAR model that includes and provides data for this compound has not been identified in the available research. nih.gov The development of such a model would require a dataset of structurally related compounds with measured biological activities, from which the contribution of the 7-chloro substitution could be quantified.

Ligand Lipophilic Efficiency (LLE) Analysis and Optimization

Ligand Lipophilic Efficiency (LLE) is a metric used in drug design to evaluate the quality of a compound by relating its potency to its lipophilicity. It is a valuable tool for optimizing lead compounds. There is currently no available research that provides an LLE analysis or discusses the optimization of this compound. Such an analysis would be beneficial in the lead optimization phase to ensure that increases in potency are not accompanied by excessive lipophilicity, which can lead to poor pharmacokinetic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It can be used to calculate various properties, including molecular orbital energies, electron density, and electrostatic potential, which provide insights into the reactivity of a molecule.

Although DFT calculations have been applied to other chloro-substituted indole derivatives to study their structural and electronic properties, specific DFT studies detailing the electronic structure and reactivity of this compound are not found in the reviewed literature. mdpi.commdpi.comresearchgate.net Such calculations would help in understanding its chemical behavior, for example, by identifying the most likely sites for metabolic attack or for interaction with a biological target.

Future Directions and Emerging Research Perspectives for Pyrazino 1,2 a Indole Chemistry

Development of Novel and Green Synthetic Methodologies for Pyrazino[1,2-a]indole (B3349936) Derivatives

The synthesis of pyrazino[1,2-a]indole derivatives has traditionally involved multi-step procedures. However, the field is progressively moving towards the development of more efficient and environmentally benign methods. While specific green synthesis protocols for 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are not extensively documented, general strategies for the broader pyrazino[1,2-a]indole class can be adapted. These include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields.

One of the key challenges in the synthesis of chloro-substituted indole (B1671886) derivatives is the potential for dechlorination under certain reaction conditions, such as catalytic hydrogenation. mdpi.com Therefore, the development of synthetic routes that preserve the chloro-substituent is crucial. Modified synthetic pathways often need to be employed for chloro- and nitro-indole derivatives to avoid such unwanted side reactions. mdpi.com

Future research in this area will likely focus on one-pot synthesis, the use of recyclable catalysts, and the exploration of solvent-free reaction conditions or the use of greener solvents like water or ethanol. The development of enzymatic catalysis for the construction of the pyrazino[1,2-a]indole core also represents a promising avenue for sustainable synthesis.

Advanced Mechanistic Elucidation of Molecular Interactions at the Atomic Level

Understanding the molecular interactions of this compound with its biological targets is fundamental for the development of more potent and selective therapeutic agents. While detailed atomic-level studies for this specific isomer are limited, research on related pyrazino[1,2-a]indole derivatives provides a framework for future investigations.

Advanced techniques such as X-ray crystallography of the compound in complex with its target protein, and computational methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will be instrumental in elucidating the precise binding modes and key molecular interactions at the atomic level. These studies can reveal the role of the chlorine atom at the 7-position in modulating the electronic properties and steric interactions within the binding pocket, providing a deeper understanding of the structure-activity relationship (SAR).

Rational Design Principles for Targeted Pyrazino[1,2-a]indole Analogues with Modulated Activity

The rational design of novel this compound analogues with improved activity and target specificity is a key objective in medicinal chemistry. This approach relies on a thorough understanding of the SAR and the molecular interactions with the biological target.

Structure-based drug design is a powerful tool in this context. By utilizing the three-dimensional structure of the target protein, new analogues can be designed to optimize interactions with the active site. For example, in the context of antiviral drug development, the introduction of various substituents at the indole core and at the imidic nitrogen of pyrazino[1,2-a]indole-1,3(2H,4H)-diones has been explored to improve specificity against viral RdRp. mdpi.com

The position of the chloro substituent on the indole ring has been shown to be a critical determinant of biological activity in related heterocyclic compounds. Therefore, a systematic exploration of substitutions at other positions of the this compound scaffold is a viable strategy to modulate its activity. For instance, the introduction of different functional groups could enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects.

Future rational design efforts will likely integrate computational modeling with synthetic chemistry and biological evaluation in an iterative process to accelerate the discovery of new and more effective therapeutic agents based on the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.